
D-Histidyl-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Histidyl-L-prolinamide is a useful research compound. Its molecular formula is C11H17N5O2 and its molecular weight is 251.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroprotective Effects
D-Histidyl-L-prolinamide has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that cyclic dipeptides derived from histidine and proline can provide significant neuroprotection by modulating various cellular pathways involved in neurodegeneration.
Case Study: Anti-Alzheimer Potential
A study investigated the effects of cyclo (His-Pro) isomers on differentiated human neuroblastoma cells (SH-SY5Y), which serve as a model for Alzheimer's disease. The findings revealed that these isomers, particularly cHP4, exhibited neuroprotective properties by:
- Reducing cell death induced by amyloid-beta (Aβ) peptides.
- Modulating acetylcholinesterase (AChE) activity , which is crucial for cognitive function.
- Increasing total antioxidant capacity , thereby mitigating oxidative stress in neuronal cells .
These results suggest that this compound could be a promising candidate for developing new treatments for AD.
Nootropic Activity
This compound has been linked to nootropic effects, which enhance cognitive functions such as memory and learning. The structural characteristics of L-proline derivatives have been shown to possess psychotropic activities, making them suitable for treating cognitive disorders.
Therapeutic Potential
Research into L-proline derivatives indicates their effectiveness in treating various neurological conditions, including:
These compounds are believed to act by enhancing neurotransmitter systems and improving synaptic plasticity.
Antiparasitic Applications
Recent studies have also explored the potential of this compound derivatives in combating parasitic infections. Specifically, research targeting L-proline uptake in Trypanosoma cruzi, the causative agent of Chagas disease, has shown promise.
Case Study: Chagas Disease Treatment
Innovative inhibitors that block proline transporters have been developed and tested against T. cruzi epimastigotes. These inhibitors demonstrated:
- Effective interference with proline internalization , which is vital for the parasite's survival.
- Potential to serve as a new class of chemotherapeutic agents against Chagas disease .
This approach opens new avenues for drug development aimed at treating parasitic infections.
Summary of Applications
Application Area | Specific Uses | Mechanism of Action |
---|---|---|
Neuroprotection | Alzheimer's disease treatment | Reduces Aβ-induced cell death; modulates AChE |
Nootropic effects | Cognitive enhancement (memory disorders, etc.) | Enhances neurotransmitter systems |
Antiparasitic | Treatment for Chagas disease | Blocks proline transporters in T. cruzi |
Propriétés
Numéro CAS |
737727-05-8 |
---|---|
Formule moléculaire |
C11H17N5O2 |
Poids moléculaire |
251.29 g/mol |
Nom IUPAC |
(2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H17N5O2/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15)/t8-,9+/m1/s1 |
Clé InChI |
BVQMQRWLLWQCLL-BDAKNGLRSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CN=CN2)N)C(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N |
Séquence |
HP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.